neurotrophin 4

Neuroprotection Motoneuron Excitotoxicity

Neurotrophin 4 (NT-4), also designated NT-4/5 or NTF4, is a secreted homodimeric protein belonging to the neurotrophin family of cysteine-knot growth factors. Mature recombinant human NT-4 is a noncovalently linked homodimer comprising two polypeptide chains of approximately 130-131 amino acids each (total ~260 residues), with a molecular mass of approximately 28 kDa under non-reducing conditions.

Molecular Formula C17H25NO3
Molecular Weight 0
CAS No. 143551-63-7
Cat. No. B1176843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameneurotrophin 4
CAS143551-63-7
Molecular FormulaC17H25NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neurotrophin 4 (NT-4, CAS 143551-63-7) Procurement Guide: Receptor Specificity, Activity Data, and In-Class Differentiation


Neurotrophin 4 (NT-4), also designated NT-4/5 or NTF4, is a secreted homodimeric protein belonging to the neurotrophin family of cysteine-knot growth factors . Mature recombinant human NT-4 is a noncovalently linked homodimer comprising two polypeptide chains of approximately 130-131 amino acids each (total ~260 residues), with a molecular mass of approximately 28 kDa under non-reducing conditions [1]. NT-4 binds with high affinity (Kd ~10⁻¹¹ M) to the TrkB receptor tyrosine kinase and with lower affinity (Kd ~10⁻⁹ M) to the pan-neurotrophin receptor p75NTR [2]. The human NT-4 amino acid sequence shares only 48-52% identity with human β-NGF, BDNF, and NT-3, indicating substantial structural divergence from its closest in-class analogs [3].

Why NT-4 Cannot Be Substituted with BDNF, NT-3, or NGF: Procurement-Relevant Functional Divergence


Although NT-4 and BDNF share the TrkB receptor as their primary high-affinity target, they exhibit distinct receptor interaction profiles, differential p75NTR co-receptor dependencies, and non-redundant neuronal population specificities that preclude simple functional substitution [1]. NT-4's interactions with TrkB are biochemically distinguishable from those of BDNF [2]. Critically, in cells co-expressing TrkB and p75NTR, NT-4 uniquely requires p75NTR binding for efficient TrkB activation—a requirement not observed for BDNF or NT-3 [3]. In vivo genetic knockout studies demonstrate that BDNF and NT-4 support distinct subsets of sensory neurons, with limited compensatory capacity; the pattern of neuronal dependencies on these two TrkB ligands is heterogeneous and non-overlapping [4]. These mechanistic and functional divergences mandate compound-specific selection rather than within-class substitution.

NT-4 vs. In-Class Comparators: Quantitative Head-to-Head and Cross-Study Evidence


NT-4 Provides Complete Neuroprotection Against Malonate Toxicity Where BDNF and NT-3 Show Zero Efficacy

In an organotypic culture model of chronic mitochondrial inhibition using malonate, NT-4 completely prevented cortico-motoneuron death, whereas BDNF and NT-3 exhibited no detectable neuroprotective effect under identical conditions [1]. This represents a qualitative functional divergence between NT-4 and the other TrkB ligand BDNF that cannot be explained by shared receptor usage alone.

Neuroprotection Motoneuron Excitotoxicity ALS

NT-4 Uniquely Requires p75NTR Co-Receptor for Efficient TrkB Activation, Unlike BDNF and NT-3

Site-directed mutagenesis and receptor binding studies revealed that on cells co-expressing p75NTR and cognate Trk receptors, NT-4—but not BDNF or NT-3—requires p75NTR binding to activate TrkB efficiently [1]. This indicates that p75NTR selectively modulates neuronal responsiveness to NT-4, conferring a distinct receptor activation mechanism compared to BDNF despite both using TrkB as their primary high-affinity receptor.

Receptor pharmacology p75NTR TrkB Signaling

NT-4 is Fivefold Less Efficient than NGF in Supporting Sympathetic Neuron Survival at Equivalent TrkA Phosphorylation

A direct quantitative comparison of sympathetic neuron survival revealed that NT-4 is fivefold less efficient than NGF at supporting survival at equivalent levels of TrkA autophosphorylation [1]. Neuronal survival was monitored using MTT assays comparing 2.5-10 ng/mL NGF versus 10-100 ng/mL NT-4, establishing that NT-4 cannot substitute for NGF in sympathetic neuron maintenance applications.

Sympathetic neuron Survival assay NGF TrkA

NT-4 Induces Distinct Neurite Branching Morphology in RGCs Compared to BDNF-Induced Polarized Outgrowth

In short-term cultures of dissociated retinal ganglion cells (RGCs) from postnatal rats, both BDNF and NT-4 enhanced neurite outgrowth via TrkB receptors; however, NT-4 was more effective than BDNF and induced a qualitatively distinct morphological phenotype [1]. BDNF supported predominantly polarized outgrowth, whereas NT-4 induced intensely branched symmetrical arbors. The absence of combined morphologies indicates distinct downstream signaling outcomes from the same TrkB receptor.

Neurite outgrowth Retinal ganglion cells Morphology Differentiation

NT-4 and BDNF Show Equivalent Nodose Neuron Survival In Vitro But Distinct In Vivo Population Dependencies

In vitro, BDNF and NT-4 support survival of dopaminergic nodose neurons to the same degree (BDNF alone: 3570 ± 268 neurons; NT-4 alone: 3525 ± 300 neurons; combined: 3628 ± 181 neurons), with no additive effect [1]. However, in vivo genetic analysis reveals that survival of many nodose-petrosal ganglion (NPG) afferents is proportional to the number of functional BDNF alleles, whereas only one functional NT-4 allele is required to support all NT-4-dependent neurons [2]. This gene-dosage asymmetry demonstrates non-redundant in vivo roles.

Nodose ganglion Neuronal survival Gene dosage Compensation

NT-4 Amino Acid Sequence Divergence (48-52% Identity) Confers Distinct Biophysical and Receptor-Interaction Properties vs. In-Class Analogs

Human NT-4 shares only 48-52% amino acid sequence identity with human β-NGF, BDNF, and NT-3, representing the lowest sequence conservation among mammalian neurotrophins [1]. This substantial divergence is localized to exposed loop regions that confer receptor-binding specificity [2]. In contrast, human NT-4 shares 91% and 95% sequence identity with mouse and rat NT-4, respectively [1], indicating strong species conservation of the NT-4-specific structural features while maintaining clear differentiation from other neurotrophin family members.

Sequence homology Protein structure Receptor binding Species cross-reactivity

NT-4 (CAS 143551-63-7) Research Application Scenarios Based on Differential Evidence


Mitochondrial Dysfunction and Excitotoxic Motoneuron Injury Models (e.g., ALS-Relevant Assays)

NT-4 is the uniquely appropriate neurotrophin for organotypic or in vitro models involving chronic mitochondrial inhibition or excitotoxic challenge to cortical motoneurons. Unlike BDNF or NT-3, which provide zero protection, NT-4 completely prevents malonate-induced motoneuron death [1]. This application is directly relevant to ALS research, where BDNF has failed clinically despite promising preclinical data, and NT-4 represents an alternative TrkB ligand with distinct neuroprotective pharmacology [1].

Retinal Ganglion Cell Differentiation and Morphological Plasticity Studies

For RGC neurite outgrowth and differentiation assays requiring branched, symmetrical arbor morphology rather than polarized elongation, NT-4 is the superior TrkB ligand. NT-4 is more effective than BDNF and induces a qualitatively distinct, highly branched phenotype [2]. In vivo, intraocular NT-4 administration protects against optic nerve crush-induced RGC loss with protection remaining significant at 12 days post-lesion, a durability shared only with BDNF among tested neurotrophins (CNTF protection lost by this time point) [3].

Dopaminergic Neuron Protection Against Oxidative and Free Radical Damage (Parkinson's Disease Models)

In midbrain dopaminergic neuron cultures exposed to free radical donors (iron, sodium nitroprusside), NT-4 provides significant protection against toxin-mediated apoptotic death [4]. DAergic neurons are approximately fourfold more susceptible to free-radical damage than the total midbrain neuron population, underscoring the relevance of NT-4-mediated protection [4]. This application distinguishes NT-4 as a protective factor for substantia nigra neurons relevant to Parkinson's disease modeling.

p75NTR-Dependent TrkB Signaling Mechanism Studies

NT-4 is the only TrkB ligand whose efficient receptor activation requires p75NTR co-expression [5]. Researchers investigating p75NTR-TrkB crosstalk, receptor complex formation, or the modulatory role of p75NTR in neurotrophin signaling must use NT-4 as the probe ligand; BDNF and NT-3 do not exhibit this p75NTR dependency and therefore cannot address questions regarding p75NTR-mediated modulation of TrkB responsiveness [5].

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